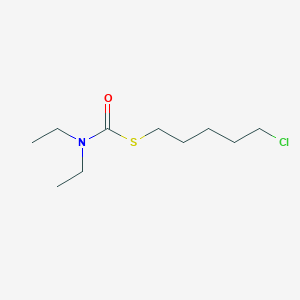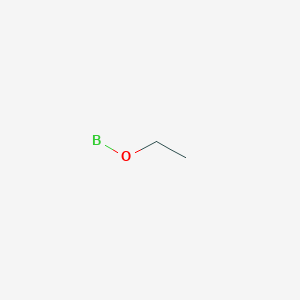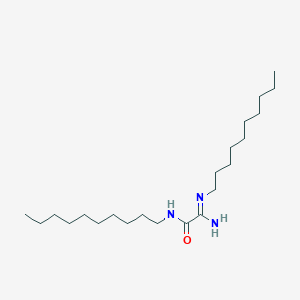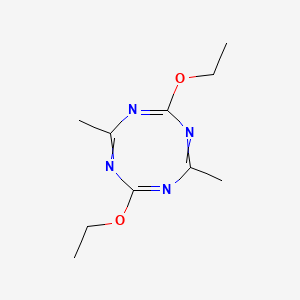![molecular formula C16H11F3N4O4 B14411212 4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile CAS No. 84529-50-0](/img/structure/B14411212.png)
4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and benzonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by a series of substitution and coupling reactions to introduce the benzonitrile and amino groups. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The specific methods used can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile exerts its effects can vary depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, thereby affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: A related compound with similar functional groups but lacking the nitro groups.
4-Cyano-3-(trifluoromethyl)aniline: Another similar compound used in the synthesis of pharmaceuticals.
Uniqueness
4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile is unique due to the combination of nitro, trifluoromethyl, and benzonitrile groups within a single molecule. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
84529-50-0 |
|---|---|
Molecular Formula |
C16H11F3N4O4 |
Molecular Weight |
380.28 g/mol |
IUPAC Name |
4-[2-[2,4-dinitro-6-(trifluoromethyl)phenyl]ethylamino]benzonitrile |
InChI |
InChI=1S/C16H11F3N4O4/c17-16(18,19)14-7-12(22(24)25)8-15(23(26)27)13(14)5-6-21-11-3-1-10(9-20)2-4-11/h1-4,7-8,21H,5-6H2 |
InChI Key |
COVJKTPTGHPWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)


![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)




![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)

![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)


